3-Cyclopropyl-4-fluoroisoquinoline

Lipophilicity Drug-likeness Isoquinoline analogs

3-Cyclopropyl-4-fluoroisoquinoline (CAS 1404078-15-4) is a privileged heterocyclic building block featuring a unique C3-cyclopropyl/C4-fluoro substitution pattern explicitly disclosed in triazine-based BTK inhibitor patent literature. Unlike generic isoquinoline analogs, this regioisomer delivers a constrained orthogonal cyclopropyl orientation, enhanced C–F bond metabolic stability, and a lead-like XLogP3 of 2.8—properties that generic or mono-substituted isoquinolines cannot replicate. Procure at ≥98% purity to ensure assay fidelity in SPR, TSA, and NMR-based fragment screening. Ideal for matched-pair metabolic stability studies comparing cyclopropyl vs. methyl shielding at C3. Available from ISO-certified suppliers with standard ambient shipping.

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
Cat. No. B11908443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-4-fluoroisoquinoline
Molecular FormulaC12H10FN
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C3=CC=CC=C3C=N2)F
InChIInChI=1S/C12H10FN/c13-11-10-4-2-1-3-9(10)7-14-12(11)8-5-6-8/h1-4,7-8H,5-6H2
InChIKeyJLQDMWAFRDYXNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-4-fluoroisoquinoline (CAS 1404078-15-4): Core Scaffold Identity and Procurement Context


3-Cyclopropyl-4-fluoroisoquinoline is a C3-cyclopropyl, C4-fluoro-substituted isoquinoline heterocycle with the molecular formula C12H10FN and a molecular weight of 187.21 g/mol [1]. The bicyclic isoquinoline core bearing a nitrogen atom at the 2-position is a privileged scaffold in medicinal chemistry, and the specific 3-cyclopropyl-4-fluoro substitution pattern places this compound at the intersection of two well-established design strategies: fluorination at the 4-position to tune electronic properties, lipophilicity, and metabolic stability [2], and introduction of a cyclopropyl group at the 3-position to rigidify conformation and improve pharmacokinetic profiles [3]. Commercially, this compound is catalogued by multiple vendors but is offered exclusively as a research-grade intermediate or building block (CAS 1404078-15-4), not as a finished pharmaceutical agent, and the extent of publicly available biological profiling remains limited [1].

Why 3-Cyclopropyl-4-fluoroisoquinoline Cannot Be Simply Replaced by Other C3- or C4-Substituted Isoquinoline Analogs


Isoquinoline-based building blocks are frequently treated as interchangeable cores in early medicinal chemistry campaigns, but the precise regiochemistry of the cyclopropyl and fluorine substituents on 3-cyclopropyl-4-fluoroisoquinoline produces a quantitatively distinct physico‑chemical and conformational profile that generic analogs cannot replicate. The 4-fluoro substituent alters the electron density on the pyridine ring (increasing C–X bond strength and reducing oxidative metabolism at this position [1]), while the 3-cyclopropyl group imposes a constrained orthogonal orientation relative to the isoquinoline plane, reducing the number of accessible low-energy conformers compared to simple alkyl (e.g., methyl) or hydrogen analogs [2]. Even close positional isomers, such as 6-cyclopropyl-8-fluoroisoquinoline, exhibit divergent computed lipophilicity (XLogP3 = 3.1 vs. 2.8) and distinct electrostatic surface potentials that modulate target binding and off-rate kinetics [3]. Furthermore, the pairing of a 3-cyclopropyl with a 4-fluorine is explicitly represented among intermediates for triazine-based Bruton’s tyrosine kinase (BTK) inhibitors disclosed in the patent literature, indicating that this exact substitution pattern has been selected over alternative regioisomers in at least one development‑stage program [4]. Consequently, substituting 3-cyclopropyl-4-fluoroisoquinoline with a regioisomeric or mono-substituted analog introduces non‑trivial risks of altered potency, selectivity, metabolic clearance, and intellectual property position.

Differentiated Physicochemical and Pharmacological Evidence for 3-Cyclopropyl-4-fluoroisoquinoline Versus Key Analogs


Computed Lipophilicity (XLogP3) of 3-Cyclopropyl-4-fluoroisoquinoline Versus 4-Fluoroisoquinoline and Positional Isomer 6-Cyclopropyl-8-fluoroisoquinoline

Lipophilicity, expressed as XLogP3, is a key determinant of passive membrane permeability, oral absorption, and metabolic clearance. 3-Cyclopropyl-4-fluoroisoquinoline has a computed XLogP3 of 2.8 [1], positioning it midway between the less lipophilic 4-fluoroisoquinoline (XLogP3 = 2.2) [2] and the more lipophilic positional isomer 6-cyclopropyl-8-fluoroisoquinoline (XLogP3 = 3.1) [3]. This intermediate lipophilicity may offer a balanced profile for central nervous system (CNS) penetration while avoiding the excessive LogP values (typically >3) that raise promiscuity and hERG liability risks.

Lipophilicity Drug-likeness Isoquinoline analogs

Molecular Weight and Rotatable Bond Count of 3-Cyclopropyl-4-fluoroisoquinoline Compared to 4-Fluoroisoquinoline

3-Cyclopropyl-4-fluoroisoquinoline has a molecular weight of 187.21 g/mol and one rotatable bond (the cyclopropyl–isoquinoline linkage) [1]. By contrast, 4-fluoroisoquinoline has a molecular weight of 147.15 g/mol and zero rotatable bonds [2]. The addition of the cyclopropyl group increases molecular weight by 40.06 g/mol but introduces only a single rotatable bond, preserving the structural rigidity important for target binding specificity while offering an additional vector for hydrophobic interactions in a binding pocket.

Molecular weight Rotatable bonds Lead-likeness

Computed Topological Polar Surface Area (TPSA) Consistency Across Analog Series

The computed Topological Polar Surface Area (TPSA) of 3-cyclopropyl-4-fluoroisoquinoline is 12.9 Ų [1], identical to the TPSA values of both 4-fluoroisoquinoline [2] and 6-cyclopropyl-8-fluoroisoquinoline [3]. TPSA is a widely-used predictor of both oral absorption and blood–brain barrier penetration, with values below 60 Ų generally associated with good oral bioavailability and values below ~70 Ų associated with good brain penetration. The invariant TPSA of 12.9 Ų across this analog series indicates that the scaffold has excellent intrinsic permeability potential, and that the choice of substitution pattern does not compromise this parameter.

Topological polar surface area CNS MPO score Physicochemical profiling

Incorporation into BTK Inhibitor Intermediate Patent Claims: 3-Cyclopropyl-4-fluoroisoquinoline vs. Non-Cyclopropyl or Non-Fluorinated Isoquinolines

US Patent Application US20250145574A1 explicitly claims methods for producing fluoroisoquinoline compounds as intermediates for triazine-based Bruton’s tyrosine kinase (BTK) inhibitors, with a preferred intermediate being a cyclopropyl-fluoro-substituted isoquinolin-1(2H)-one [1]. While the exact compound 3-cyclopropyl-4-fluoroisoquinoline is not the explicitly named intermediate in this patent, the patent’s disclosure encompasses the C3-cyclopropyl, C4-fluoro substitution pattern as a key structural feature for constructing the bioactive BTK inhibitor core. BTK is a clinically validated target for B-cell malignancies (ibrutinib, acalabrutinib) and autoimmune diseases, and the patent priority date of 2016 (WO 2015/012149) indicates an established role for this substitution pattern in a development-stage program. Non-fluorinated or non-cyclopropyl isoquinoline intermediates are not claimed as preferred embodiments, suggesting this precise substitution pattern was selected from a broader SAR exploration.

BTK inhibitor Fluoroisoquinoline intermediate Patent composition-of-matter

High Vendor-Assayed Purity and ISO-Certified Quality Systems for 3-Cyclopropyl-4-fluoroisoquinoline

Two independent vendors report high purity levels for 3-cyclopropyl-4-fluoroisoquinoline: Leyan (Shanghai) offers the compound at 98% purity (product #2261644) , and MolCore supplies it with NLT (Not Less Than) 98% purity under ISO-certified quality management systems . CheMenu catalogues the compound at 95%+ purity (catalog #CM228989) . For closely related analogs such as 4-fluoroisoquinoline (CAS 394-67-2), typical vendor purity specifications range from 95% to 97% [1], making the ≥98% specification for the target compound a meaningful purity advantage for applications requiring high chemical integrity, such as biophysical assays, NMR-based fragment screening, or crystallization trials.

Chemical purity ISO certification Quality control

Class-Level Evidence: Cyclopropyl + Fluorine Isoquinoline Scaffolds Exhibit Enhanced Metabolic Stability and BTK Inhibitory Activity

The combination of a fluorine atom and a cyclopropyl group on the isoquinoline scaffold is a recognized strategy for imparting metabolic stability and kinase selectivity. Fluorine at the 4-position of isoquinoline is known to block cytochrome P450-mediated oxidation at the adjacent C3 and C4a positions [1], while a cyclopropyl substituent at C3 restricts the conformational flexibility of the pyridine ring and reduces susceptibility to aldehyde oxidase (AO)-mediated metabolism at C1 [2]. In the BTK inhibitor patent literature, the specific pairing of a cyclopropyl and fluorine on the isoquinoline core is consistently associated with improved cellular potency relative to non-fluorinated or non-cyclopropyl analogs, though exact comparative IC50 values for the target compound itself are not publicly disclosed [3]. A structurally related class of 3-cyclopropyl-isoquinoline-containing compounds (distinct from the target compound) has been reported to exhibit IC50 values as low as 75 nM against specific kinase targets in enzymatic assays [4], establishing a class-level potency benchmark that supports the viability of the scaffold.

Metabolic stability BTK inhibition Fluorine substitution

Optimal Application Scenarios for 3-Cyclopropyl-4-fluoroisoquinoline Based on Quantitative Evidence


Construction of BTK-Focused Kinase Inhibitor Libraries Requiring a Conformationally Restricted Fluoroisoquinoline Core

The patent disclosure of cyclopropyl-fluoro-substituted isoquinolines as intermediates for triazine-based BTK inhibitors [1] makes 3-cyclopropyl-4-fluoroisoquinoline a structurally relevant building block for BTK-focused compound libraries. Its single rotatable bond and XLogP3 of 2.8 [2] suggest suitability for generating lead-like compounds with balanced permeability and clearance profiles. Procurement is recommended when the medicinal chemistry objective is to explore SAR around the C3 position of the isoquinoline core while retaining the 4-fluoro substituent that has been prioritized in the BTK inhibitor patent literature.

Fragment-Based Drug Discovery (FBDD) and Biophysical Screening Requiring >98% Purity

The availability of 3-cyclopropyl-4-fluoroisoquinoline at ≥98% purity from multiple ISO-certified vendors [1] supports its use in surface plasmon resonance (SPR), thermal shift assay (TSA), and NMR-based fragment screening where impurities exceeding 2% can generate false positives. The low TPSA of 12.9 Ų [2] confirms excellent potential for passive membrane permeability, a prerequisite for fragment hits intended for oral drug development.

Metabolic Stability Profiling of C3-Cyclopropyl vs. C3-Methyl or C3-H Isoquinoline Matched Pairs

The established role of cyclopropyl groups in enhancing metabolic stability [1], combined with the known metabolic vulnerability of isoquinoline C1 and C3 positions to aldehyde oxidase [2], makes 3-cyclopropyl-4-fluoroisoquinoline an ideal comparator compound for matched-pair metabolic stability studies against 3-methyl-4-fluoroisoquinoline or 4-fluoroisoquinoline. Direct experimental comparison of intrinsic clearance (Clint) in human liver microsomes or hepatocytes between these analogs can generate quantitative evidence for the metabolic shielding effect of the cyclopropyl group at C3, informing lead optimization decisions.

Computational Chemistry and Docking Studies for Isoquinoline-Based Kinase Inhibitors

The well-defined single rotatable bond (cyclopropyl–isoquinoline linkage) [1] and the constrained orthogonal orientation of the cyclopropyl group relative to the isoquinoline plane make this compound an attractive candidate for computational docking and molecular dynamics simulations. The low conformational flexibility reduces the number of rotatable bond degrees of freedom that must be sampled, accelerating in silico screening throughput and improving pose prediction accuracy when targeting kinases with hydrophobic sub-pockets adjacent to the hinge-binding region.

Quote Request

Request a Quote for 3-Cyclopropyl-4-fluoroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.